2-bromo-N-(5-hydroxy-3-phenylpentyl)benzenesulfonamide
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Description
“2-bromo-N-(5-hydroxy-3-phenylpentyl)benzenesulfonamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Chemical Reactions Analysis
The chemical reactions involving “2-bromo-N-(5-hydroxy-3-phenylpentyl)benzenesulfonamide” are not explicitly mentioned in the retrieved sources .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-bromo-N-(5-hydroxy-3-phenylpentyl)benzenesulfonamide” are not detailed in the retrieved sources .Scientific Research Applications
Photodynamic Therapy Applications
- Zinc Phthalocyanine Derivatives : New zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups have been synthesized and characterized for their photophysical and photochemical properties. These compounds exhibit significant potential as Type II photosensitizers for cancer treatment in photodynamic therapy, owing to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for Type II mechanisms (Pişkin, Canpolat, & Öztürk, 2020).
Enzyme Inhibition for Therapeutic Applications
- Carbonic Anhydrase Inhibitors : A series of benzenesulfonamides were synthesized and demonstrated potent inhibitory effects on carbonic anhydrase I and II isoenzymes. These compounds, particularly those with bromine and fluorine substituents, show promise for further detailed studies on carbonic anhydrase inhibition, potentially offering new therapeutic approaches (Gul et al., 2016).
Potential Therapeutic Agents
- Cholinesterase Inhibitors for Alzheimer’s Disease : Research into brominated 2-phenitidine derivatives, including benzenesulfonamide compounds, has identified valuable inhibitors of butyrylcholinesterase (BChE) and acetylcholinesterase (AChE). These inhibitors have potential for the treatment of Alzheimer’s disease, highlighting the therapeutic relevance of benzenesulfonamide derivatives in neurodegenerative disorders (Abbasi et al., 2014).
properties
IUPAC Name |
2-bromo-N-(5-hydroxy-3-phenylpentyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO3S/c18-16-8-4-5-9-17(16)23(21,22)19-12-10-15(11-13-20)14-6-2-1-3-7-14/h1-9,15,19-20H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXSUTZWFOMQDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNS(=O)(=O)C2=CC=CC=C2Br)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(5-hydroxy-3-phenylpentyl)benzenesulfonamide |
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